N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazole ring fused with a pyridine ring, and is substituted with a thienyl group, a carboxamide group, and a chlorinated pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrazolo[3,4-b]pyridine Core: This involves the cyclization of a pyrazole derivative with a pyridine precursor, often facilitated by a cyclization agent such as phosphorus oxychloride (POCl~3~).
Introduction of the Thienyl Group: This step typically involves a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Chlorination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H~2~O~2~) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH~4~) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the specific substituents and their positions.
Pyrazolo[5,1-c]-1,2,4-triazines: These compounds also feature a fused pyrazole ring but have different heterocyclic components.
Uniqueness
N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents and the resulting biological activity. Its structure allows for specific interactions with biological targets that may not be possible with other similar compounds .
Properties
Molecular Formula |
C18H17ClN6OS |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(4-chloro-1,5-dimethylpyrazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17ClN6OS/c1-9-14-11(18(26)21-16-15(19)10(2)24(3)23-16)8-12(13-6-5-7-27-13)20-17(14)25(4)22-9/h5-8H,1-4H3,(H,21,23,26) |
InChI Key |
SZNHLSQNIMHTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.